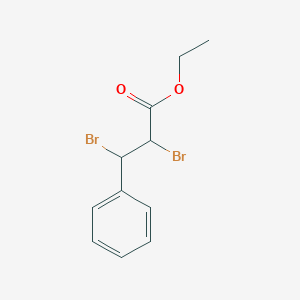

Ethyl 2,3-dibromo-3-phenylpropanoate

Übersicht

Beschreibung

Ethyl 2,3-dibromo-3-phenylpropanoate is an organic compound with the molecular formula C11H12Br2O2. It is a white to off-white solid that is slightly soluble in chloroform and methanol . This compound is known for its applications in various chemical reactions and its role as an intermediate in organic synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Ethyl 2,3-dibromo-3-phenylpropanoate can be synthesized through the bromination of ethyl cinnamate. The reaction involves the addition of bromine to the double bond of ethyl cinnamate, resulting in the formation of the dibromo compound. The reaction is typically carried out in an organic solvent such as chloroform or carbon tetrachloride, and the reaction mixture is kept at a low temperature to control the reaction rate .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the product. The crude product is often purified by recrystallization from solvents like petroleum ether or ethanol .

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 2,3-dibromo-3-phenylpropanoate undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine atoms in the compound can be substituted by other nucleophiles, such as hydroxide ions or amines, leading to the formation of various substituted derivatives.

Elimination Reactions: The compound can undergo dehydrohalogenation to form alkenes. This reaction typically requires a strong base, such as potassium tert-butoxide, and elevated temperatures.

Reduction Reactions: The dibromo compound can be reduced to the corresponding alkene using reducing agents like zinc in acetic acid.

Common Reagents and Conditions

Substitution: Nucleophiles like hydroxide ions, amines, or thiols in polar solvents.

Elimination: Strong bases such as potassium tert-butoxide in aprotic solvents.

Reduction: Zinc in acetic acid or other mild reducing agents.

Major Products Formed

Substitution: Various substituted ethyl 3-phenylpropanoates.

Elimination: Ethyl cinnamate or other alkenes.

Reduction: Ethyl cinnamate.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Ethyl 2,3-dibromo-3-phenylpropanoate serves as an important intermediate in the synthesis of various organic compounds, particularly pharmaceuticals and agrochemicals. Its reactivity allows for the formation of diverse derivatives through substitution and elimination reactions:

- Substitution Reactions: The bromine atoms can be replaced by nucleophiles like hydroxide ions or amines.

- Elimination Reactions: The compound can undergo dehydrohalogenation to yield alkenes when treated with strong bases.

Catalysis

The compound has been utilized as a catalyst in polymerization reactions, notably in the polymerization of ethyl acrylate. Its unique structure enhances catalytic efficiency by facilitating specific reaction pathways.

Biological Studies

This compound is employed in biological research as a model compound for studying dehalogenation reactions. These studies are crucial for understanding biochemical processes that involve halogenated compounds, which are often persistent environmental pollutants .

Study on Antifeedant Properties

Research conducted on compounds derived from Lodgepole Pine (Pinus contorta) examined their potential as antifeedants against the Pine Weevil (Hylobius abietis). While this study did not directly analyze this compound, it laid the groundwork for future investigations into similar compounds' ecological roles.

Photocatalytic Applications

Recent studies have explored the use of this compound in visible-light photocatalysis, demonstrating its efficacy in facilitating chemical transformations under light activation conditions . This application underscores its potential utility in sustainable chemistry practices.

Wirkmechanismus

The mechanism of action of ethyl 2,3-dibromo-3-phenylpropanoate in chemical reactions involves the reactivity of the bromine atoms. In substitution reactions, the bromine atoms are replaced by nucleophiles, while in elimination reactions, they are removed to form double bonds. The compound’s reactivity is influenced by the electron-withdrawing effects of the bromine atoms, which make the carbon atoms more susceptible to nucleophilic attack .

Vergleich Mit ähnlichen Verbindungen

Ethyl 2,3-dibromo-3-phenylpropanoate can be compared with other similar compounds, such as:

Ethyl 2,3-dibromopropanoate: This compound lacks the phenyl group, making it less sterically hindered and more reactive in certain reactions.

Mthis compound: The methyl ester is more volatile and may have different solubility properties compared to the ethyl ester.

Diethyl 2,3-dibromosuccinate: This compound has two ester groups and is used in different synthetic applications.

This compound is unique due to its specific structure, which combines the reactivity of the dibromo group with the stability provided by the phenyl ring.

Biologische Aktivität

Ethyl 2,3-dibromo-3-phenylpropanoate (C11H12Br2O2) is a brominated organic compound that has garnered interest in various fields, including organic synthesis and biological studies. This article delves into its biological activity, synthesis, and potential applications based on diverse research findings.

This compound can be synthesized through the bromination of ethyl cinnamate, a process that introduces bromine atoms at the 2 and 3 positions of the phenylpropanoate structure. The compound has a molecular weight of 336.02 g/mol and is characterized by its reactivity due to the presence of bromine atoms, which can participate in various chemical reactions such as substitution, elimination, and reduction .

Antifeedant Properties

One of the notable biological activities of this compound is its effectiveness as an antifeedant against herbivores. Research has demonstrated that this compound exhibits significant antifeedant activity against the pine weevil (Hylobius abietis), suggesting its potential use in pest management strategies . The mechanism behind this activity is believed to involve the disruption of feeding behavior in herbivorous insects.

The biological activity of this compound can be attributed to its structural characteristics. The bromine atoms enhance the compound's reactivity, making it a suitable candidate for interactions with biological systems. In particular, the compound may interfere with neurotransmitter functions or other biochemical pathways critical for feeding behavior in pests .

Case Studies

Several studies have highlighted the biological implications of this compound:

- Antifeedant Activity : A study focused on isolating compounds from lodgepole pine found that this compound effectively reduced feeding in Hylobius abietis larvae. This suggests its potential as a natural pesticide .

- Toxicological Assessments : Safety data sheets indicate that while this compound has beneficial applications, it also poses hazards such as skin irritation and respiratory issues upon exposure. Proper handling and usage precautions are essential to mitigate these risks .

Research Findings Summary

The following table summarizes key findings related to the biological activity of this compound:

Eigenschaften

IUPAC Name |

ethyl 2,3-dibromo-3-phenylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12Br2O2/c1-2-15-11(14)10(13)9(12)8-6-4-3-5-7-8/h3-7,9-10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCYOCUPSKJUNMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(C1=CC=CC=C1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70280094 | |

| Record name | Ethyl 2,3-dibromo-3-phenylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70280094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5464-70-0 | |

| Record name | 5464-70-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68516 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5464-70-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15440 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 2,3-dibromo-3-phenylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70280094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ETHYL 2,3-DIBROMO-3-PHENYLPROPIONATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of Ethyl 2,3-dibromo-3-phenylpropanoate in the context of this research?

A1: While the research paper itself does not explicitly mention this compound, it investigates various compounds extracted from Lodgepole Pine (Pinus contorta) for their potential as antifeedants against the Pine Weevil (Hylobius abietis). [] This research is crucial because the Pine Weevil is a significant pest in conifer forests, causing substantial economic damage. Identifying and understanding the activity of naturally occurring antifeedants like those found in Lodgepole Pine could pave the way for developing environmentally friendly pest control solutions.

Q2: How can the findings of this research be applied to further investigate compounds like this compound?

A2: Although this specific research doesn't analyze this compound, it establishes a framework for evaluating the antifeedant properties of compounds against the Pine Weevil. [] Future studies could use similar methodologies to investigate the potential of this compound. This could involve:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.